![molecular formula C17H19N5O B5312456 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide
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Overview
Description
2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity as a research chemical.
Mechanism of Action
2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. When 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which is responsible for the euphoric effects of cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide are similar to those of other synthetic cannabinoids. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has also been found to have a number of other effects on the body, including increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide in lab experiments is its high affinity for the CB1 receptor, which makes it a potent tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and other medical conditions. Another area of interest is the development of new synthetic cannabinoids with different chemical structures and potentially different effects on the human body.
Synthesis Methods
The synthesis of 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide involves the reaction of 5-carboxamido-1H-benzimidazole with 2-aminoethyl-4-methylpyridine under specific conditions. The resulting product is then purified by chromatography to obtain 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide in its pure form.
Scientific Research Applications
2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. 2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as well as their potential therapeutic applications.
properties
IUPAC Name |
2-methyl-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-5-6-18-16(9-11)19-7-8-20-17(23)13-3-4-14-15(10-13)22-12(2)21-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTUDRWKUYYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCNC(=O)C2=CC3=C(C=C2)N=C(N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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